β-D-半乳糖-(1->3)-β-D-葡萄糖胺-1->OC6H4NO2-P

描述

Synthesis Analysis

The synthesis of oligosaccharides containing specific structural units, such as the O-alpha-L-fucopyranosyl-(1----2)-D-galactopyranosyl unit, highlights the complexity and precision required in carbohydrate chemistry. A practical approach developed by Matta et al. (1984) involves utilizing a precursor bromide compound to react with other protected sugars having a free alcohol group. This method enables the formation of the desired oligosaccharides through condensation reactions, followed by column-chromatographic separation to isolate specific anomers and systematic removal of protecting groups to yield the final product. This synthesis approach provides insights into the methodologies employed for constructing complex oligosaccharides with precise configurations (Matta, Rana, Piskorz, & Abbas, 1984).

Molecular Structure Analysis

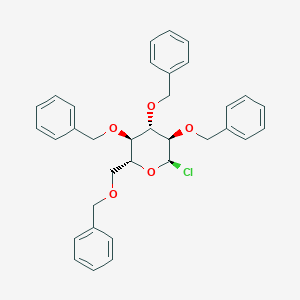

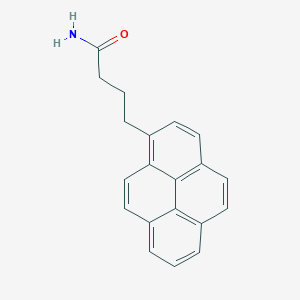

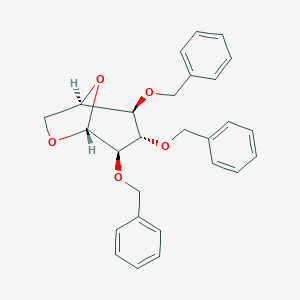

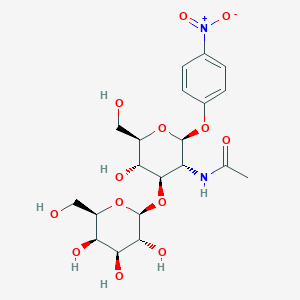

The molecular structure of "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" reflects its oligosaccharide nature, characterized by specific glycosidic linkages between monosaccharide units. The precise arrangement of these units and their stereochemistry are critical for the molecule's biological function and interaction capabilities. The synthesis process, as detailed by Matta et al., emphasizes the importance of achieving the correct anomeric configuration, which directly influences the molecule's structural and functional attributes.

Chemical Reactions and Properties

Oligosaccharides, including "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P," undergo various chemical reactions central to their synthesis and functionalization. These reactions include glycosylation, where a glycosyl donor is coupled to an acceptor molecule, and deprotection steps, where protecting groups are removed to reveal the active glycosidic linkage. The chemical properties of these molecules are governed by their glycosidic bonds, the nature of their monosaccharide units, and the presence of functional groups, influencing their reactivity and interaction with other biomolecules.

Physical Properties Analysis

The physical properties of oligosaccharides like "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" are influenced by their molecular weight, solubility, and crystalline structure. These properties affect their behavior in biological systems and their manipulation in laboratory settings. The solubility in various solvents, for instance, is crucial for their purification and analysis processes.

Chemical Properties Analysis

The chemical properties of oligosaccharides are defined by their reactivity, stability, and interaction with other molecules. The specific glycosidic linkages and functional groups within "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" determine its role in biological mechanisms, such as cell signaling or microbial recognition. These properties are essential for leveraging oligosaccharides in scientific research, excluding their application in drug development or understanding drug side effects.

科学研究应用

酶促合成应用: 已使用来自东方诺卡氏菌的 β-N-乙酰-D-己糖胺酶催化合成 β-D-葡萄糖胺-(1 → 3)-β-D-半乳糖-(1 → 4)-β-D-葡萄糖胺-OC6H4NO2-p 等化合物。此酶促过程导致生成三糖混合物,这证明了该酶在合成复杂碳水化合物结构中的效用 (Murata, Tashiro, Itoh, & Usui, 1997).

粘蛋白 2 型核心合成: 已建立一种合成 β-D-半乳糖-(1 → 3)-[β-D-葡萄糖胺-(1 → 6)]-α-D-半乳糖胺-OC6H4NO2-p 的方法,该方法是粘蛋白 2 型核心的碳水化合物单元。此合成涉及 N-乙酰葡萄糖胺基转移,并证明了该酶在创建特定碳水化合物单元中的特异性和效率 (Murata, Itoh, & Usui, 1998).

双糖的区域选择性合成: 已利用来自循环芽孢杆菌的 β-D-半乳糖苷酶合成 β-D-半乳糖-(1→4)-β-D-葡萄糖胺-OC6H4NO2-p 和 β-D-半乳糖-(1→6)-β-D-葡萄糖胺-OC6H4NO2-p。该过程涉及控制反应体系中有机溶剂的浓度,证明了该酶在双糖中产生特定键的能力 (Usui, Kubota, & Ohi, 1993).

粘蛋白型碳水化合物的模拟单元: 已使用来自猪睾丸和循环芽孢杆菌的酶合成 β-D-半乳糖-(1→3)-α-D-半乳糖胺-OC6H4NO2-p 及其类似物。这展示了酶促反应产生粘蛋白型碳水化合物的模拟单元的潜力,这在各种生物过程中很重要 (Murata, Itoh, Hayakawa, & Usui, 1996).

底物特异性研究: 对来自黑曲霉的 β-D-半乳糖苷酶的底物特异性研究揭示了其水解各种糖类的能力,包括 β-D-半乳糖-(1→3)-β-D-半乳糖-1→OC6H4NO2-p。此类研究有助于理解该酶在碳水化合物合成和降解中的潜在应用 (Sykes, Abbas, Barlow, & Matta, 1983).

作用机制

Target of Action

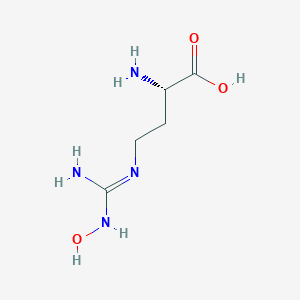

The compound, also known as “beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P”, is a tetrasaccharide comprising residues of galactose, N-acetylglucosamine, galactose, and glucose in a linear sequence, all joined by β-linkages

Mode of Action

It is known that the compound interacts with its targets via a (1→3)-glycosidic bond .

安全和危害

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-KDKNCOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131665 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P | |

CAS RN |

57467-13-7 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57467-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。